3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one
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Overview
Description
3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one is a complex organic compound featuring a unique structure that includes a pyridine ring, a triazole ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include pyridine derivatives, triazole precursors, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine and triazole structure.
Imidazole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H18N4OS |
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Molecular Weight |
290.39 g/mol |
IUPAC Name |
3,3-dimethyl-1-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)11(19)9-20-13-17-16-12(18(13)4)10-7-5-6-8-15-10/h5-8H,9H2,1-4H3 |
InChI Key |
OMWHOFDNRLKPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=CC=CC=N2 |
Origin of Product |
United States |
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